4-Fluoro-3-iodo-5-methylbenzaldehyde
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Overview
Description
4-Fluoro-3-iodo-5-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6FIO. This compound is characterized by the presence of fluorine, iodine, and a methyl group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Fluoro-3-iodo-5-methylbenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of 4-Fluoro-3-methylbenzaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective iodination at the desired position .
Chemical Reactions Analysis
4-Fluoro-3-iodo-5-methylbenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride
Scientific Research Applications
4-Fluoro-3-iodo-5-methylbenzaldehyde is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its unique structural features.
Material Science: It is employed in the synthesis of novel materials with specific properties
Mechanism of Action
The mechanism of action of 4-Fluoro-3-iodo-5-methylbenzaldehyde depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically replaced by a nucleophile, leading to the formation of new compounds. In oxidation and reduction reactions, the aldehyde group is transformed into other functional groups, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
4-Fluoro-3-iodo-5-methylbenzaldehyde can be compared with similar compounds such as:
4-Fluoro-3-methylbenzaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Fluoro-4-methylbenzaldehyde: Has a different substitution pattern, affecting its chemical reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of both fluorine and iodine atoms on the benzaldehyde core.
Properties
Molecular Formula |
C8H6FIO |
---|---|
Molecular Weight |
264.03 g/mol |
IUPAC Name |
4-fluoro-3-iodo-5-methylbenzaldehyde |
InChI |
InChI=1S/C8H6FIO/c1-5-2-6(4-11)3-7(10)8(5)9/h2-4H,1H3 |
InChI Key |
QWQSMDUZAPXDPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)I)C=O |
Origin of Product |
United States |
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